molecular formula C22H21FN2O4 B2913877 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea CAS No. 1207008-37-4

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea

Cat. No.: B2913877
CAS No.: 1207008-37-4
M. Wt: 396.418
InChI Key: XBUXENKZUWZESG-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea is a synthetic organic compound characterized by the presence of a urea moiety linked to a dimethoxyphenyl group and a fluorophenoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,3-dimethoxyaniline with an appropriate isocyanate to form the corresponding urea intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-(4-fluorophenoxy)benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Synthesis: Utilizing batch reactors for the initial formation of the urea intermediate.

    Continuous Flow Processes: For the coupling reaction to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of acylated derivatives.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Material Science: Used in the development of novel materials with specific electronic properties.

    Biological Studies: Studied for its interactions with various biological targets.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

  • 1-(2,3-Dimethoxyphenyl)-3-(3-(4-chlorophenoxy)benzyl)urea
  • 1-(2,3-Dimethoxyphenyl)-3-(3-(4-bromophenoxy)benzyl)urea

Comparison: 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[3-(4-fluorophenoxy)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-27-20-8-4-7-19(21(20)28-2)25-22(26)24-14-15-5-3-6-18(13-15)29-17-11-9-16(23)10-12-17/h3-13H,14H2,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXENKZUWZESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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